molecular formula C18H16N2O4 B612013 Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate CAS No. 848318-25-2

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate

Cat. No. B612013
CAS RN: 848318-25-2
M. Wt: 324.33
InChI Key: JFBMSTWZURKQOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is an organic sodium salt . It has a role as an antineoplastic agent and a fibroblast growth factor receptor antagonist . It contains a 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate .


Molecular Structure Analysis

The molecular formula of this compound is C18H15N2NaO4 . The InChI code is 1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 346.3 g/mol . It is a solid at room temperature .

Scientific Research Applications

Analytical Methods

  • Spectrophotometric and Voltammetric Determination : A study developed spectrophotometric and voltammetric methods to determine the content of a similar compound, showcasing the potential for analytical applications in quantifying similar complex molecules in various media (Tymoshuk et al., 2018).

Synthetic Routes and Chemical Properties

  • Synthesis and Characterization : Research on compounds like sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate, which shares a similar molecular complexity, highlights the potential for synthesizing and characterizing complex molecules, offering insights into the synthetic routes that might be applicable to Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate (Ukrainets et al., 2014).
  • Regio- and Stereoselective Synthesis : Another study discusses the highly regio- and stereoselective synthesis of compounds with complex structures, highlighting the precision and control achievable in chemical syntheses, which might be relevant for synthesizing this compound (Chaudhuri & Kundu, 2000).

Potential Applications

  • Photophysical Properties : Research on compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate discusses the photophysical properties, including quantum yields and excited-state proton transfer. Such studies indicate potential applications in fields like optoelectronics or as photoactive agents in chemical reactions (Kim et al., 2021).
  • Photolysis and Environmental Impact : A study on the photolysis of a sulfonylurea herbicide on different surfaces, including its transformation into other compounds, provides insight into environmental chemistry and the potential environmental impact of similar complex molecules (Bhattacharjeel & Dureja, 2002).

Mechanism of Action

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate acts as an antineoplastic agent and a fibroblast growth factor receptor antagonist .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.